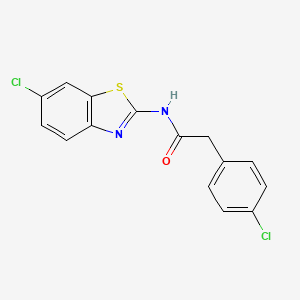![molecular formula C18H18N2O5 B5859441 1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5859441.png)
1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, specifically the AMPA receptor. It was first synthesized in 1993 by researchers at the University of California, Irvine. Since then, DMQX has been widely used in scientific research to study the role of the AMPA receptor in various physiological and pathological processes.
作用機序
1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate. This results in the inhibition of excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and physiological effects:
The inhibition of excitatory neurotransmission by this compound can have a number of biochemical and physiological effects. For example, this compound has been shown to reduce the release of dopamine in the striatum, suggesting a potential role in the treatment of Parkinson's disease. This compound has also been shown to reduce seizure activity in animal models, suggesting a potential role in the treatment of epilepsy.
実験室実験の利点と制限
One advantage of 1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is its selectivity for the AMPA receptor, which allows for specific manipulation of this receptor subtype in experimental settings. However, one limitation of this compound is its relatively low potency compared to other AMPA receptor antagonists, which may limit its usefulness in certain experimental contexts.
将来の方向性
There are several potential future directions for research involving 1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of more potent and selective AMPA receptor antagonists for use in experimental settings. Another area of interest is the use of this compound and other AMPA receptor antagonists in the treatment of neurological and psychiatric disorders, such as epilepsy, Parkinson's disease, and depression. Finally, further research is needed to fully understand the role of the AMPA receptor in various physiological and pathological processes, and to identify potential therapeutic targets for the treatment of these conditions.
合成法
The synthesis of 1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide involves several steps, starting with the reaction of 3,4-dimethoxybenzyl alcohol with 2-nitrobenzaldehyde to form the corresponding nitro alcohol. The nitro alcohol is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then reacted with methyl isocyanate to form the quinoxalinone ring. Finally, the quinoxalinone is oxidized to form the 4-oxide.
科学的研究の応用
1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been used extensively in scientific research to study the role of the AMPA receptor in various physiological and pathological processes. For example, this compound has been used to study the role of the AMPA receptor in synaptic plasticity, learning, and memory. It has also been used to study the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methoxy]-3-methyl-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-12-18(21)20(15-7-5-4-6-14(15)19(12)22)25-11-13-8-9-16(23-2)17(10-13)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUVFVGOGGWBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N(C1=O)OCC3=CC(=C(C=C3)OC)OC)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5859361.png)
![1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5859367.png)
![N-[2-(4-morpholinyl)ethyl]-4-phenylbutanamide](/img/structure/B5859369.png)

![4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5859397.png)
![N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5859406.png)
![methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5859412.png)
![3-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5859422.png)
![N'-[(2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859431.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5859432.png)

![N-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5859438.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5859449.png)
![5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B5859457.png)